molecular formula C15H13Cl3N2O2 B136964 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea CAS No. 149282-25-7

1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea

Cat. No.: B136964
CAS No.: 149282-25-7
M. Wt: 359.6 g/mol
InChI Key: UAOLDMOQMUEJFT-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea, also known as CDC-501, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth, proliferation, and survival. In

Mechanism of Action

1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea is a selective inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes. CK2 is overexpressed in many types of cancer and is involved in promoting cell growth, survival, and resistance to chemotherapy. By inhibiting CK2, this compound can disrupt these processes and induce cell death in cancer cells. In addition, this compound has been shown to modulate the activity of other proteins involved in cell signaling pathways, such as p53 and NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces cell death by inhibiting CK2 and disrupting cell signaling pathways. In addition, this compound has been shown to reduce inflammation by modulating the activity of immune cells. This compound has also been studied for its potential to protect against oxidative stress and reduce the accumulation of toxic proteins in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea has several advantages for lab experiments. It is a highly selective inhibitor of CK2, which allows for the specific targeting of this protein kinase. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of this compound in different types of cancer and neurodegenerative diseases. In addition, further studies are needed to determine the safety and efficacy of this compound in clinical trials. Finally, the development of new CK2 inhibitors based on the structure of this compound may lead to the discovery of more effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea involves the reaction of 1-(4-chlorobenzyl)-3-(3,4-dichlorophenyl)urea with methoxyamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. This compound has also been investigated for its potential to treat neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its role in regulating the immune system and reducing inflammation.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3,4-dichlorophenyl)-1-methoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O2/c1-22-20(9-10-2-4-11(16)5-3-10)15(21)19-12-6-7-13(17)14(18)8-12/h2-8H,9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOLDMOQMUEJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON(CC1=CC=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375699
Record name N-[(4-Chlorophenyl)methyl]-N'-(3,4-dichlorophenyl)-N-methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149282-25-7
Record name N-[(4-Chlorophenyl)methyl]-N'-(3,4-dichlorophenyl)-N-methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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